molecular formula C18H17Cl2NO3 B2755627 (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate CAS No. 1208870-81-8

(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2755627
CAS No.: 1208870-81-8
M. Wt: 366.24
InChI Key: VGGQONCRFMIAOH-UHFFFAOYSA-N
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Description

(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is an organic compound that features a complex structure combining aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-acetyl-2,4,6-trimethylbenzyl alcohol, which is then esterified with 5,6-dichloropyridine-3-carboxylic acid. The esterification reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(Carboxy)-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate.

    Reduction: 3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceutical agents. The dichloropyridine moiety is known for its bioactivity, and modifications to the acetyl and trimethylphenyl groups can lead to compounds with enhanced pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the dichloropyridine ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Acetyl-2,4,6-trimethylphenyl)methyl 5-chloropyridine-3-carboxylate
  • (3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate
  • (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dibromopyridine-3-carboxylate

Uniqueness

Compared to its analogs, (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. The dichloropyridine moiety enhances its potential for forming strong interactions with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(3-acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-9-5-10(2)16(12(4)22)11(3)14(9)8-24-18(23)13-6-15(19)17(20)21-7-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGQONCRFMIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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